molecular formula C24H19N3O3S2 B2931024 3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate CAS No. 483966-84-3

3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate

Cat. No. B2931024
M. Wt: 461.55
InChI Key: WGNFNYOHORKDKX-UHFFFAOYSA-M
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Description

“3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate” is a chemical compound with the molecular formula C24H19N3O3S2 and a molecular weight of 461.551. It is offered by several chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate”. However, there are related compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines that have been synthesized as novel CDK2 inhibitors3.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of “3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate”. However, related compounds such as thieno[3,2-d]pyrimidines have been studied for their structure4.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate”.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of “3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate”.


Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Heterocyclic Compounds in Medicinal Chemistry : Compounds like 3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate, due to their complex heterocyclic structures, are often explored for their potential in medicinal chemistry. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are investigated for their central nervous system (CNS) activity, including potential antidepressant, anticonvulsant, and anxiolytic effects (Saganuwan, 2017).

  • Synthetic Pathways for Biological Interests : Researchers focus on developing synthetic pathways to create benzazoles and derivatives because of their diverse biological activities. These activities span from cytotoxic and antiproliferative effects to interactions with various biological pathways, illustrating the compound's relevance in creating pharmacophores for therapeutic applications (Rosales-Hernández et al., 2022).

Environmental and Ecotoxicological Studies

  • Environmental Contamination and Toxicity : Research into compounds like polybrominated diphenyl ethers (PBDEs) sheds light on the environmental behavior, contamination levels, and toxicity of organohalogen compounds. This research is crucial for understanding the persistence and ecological impact of these substances, which can inform studies on similarly structured compounds (Akortia et al., 2016).

Advanced Materials and Applications

  • Optoelectronic Materials : The exploration of quinazolines and pyrimidines for their use in optoelectronic materials demonstrates the potential of heterocyclic compounds in advanced applications. These include electronic devices, luminescent elements, and photoelectric conversion elements, highlighting a direction for the application of 3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate in material science (Lipunova et al., 2018).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate”.


Future Directions

I couldn’t find specific information on the future directions of “3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate”. However, related compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been studied for their potential in cancer treatment3.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, it’s recommended to consult a specialist or conduct further research.


properties

IUPAC Name

benzenesulfonate;2,7-diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N3S.C6H6O3S/c19-17-16(14-9-5-2-6-10-14)22-18-20-15(11-12-21(17)18)13-7-3-1-4-8-13;7-10(8,9)6-4-2-1-3-5-6/h1-12H,19H2;1-5H,(H,7,8,9)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNFNYOHORKDKX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=[N+](C=C2)C(=C(S3)C4=CC=CC=C4)N.C1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate

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